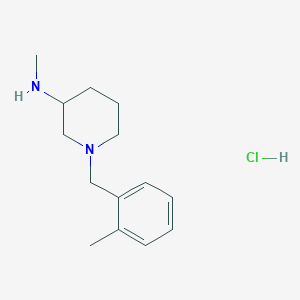

N-Methyl-1-(2-methylbenzyl)piperidin-3-amine hydrochloride

Description

N-Methyl-1-(2-methylbenzyl)piperidin-3-amine hydrochloride is a piperidine-derived compound featuring a 2-methylbenzyl group at the nitrogen atom of the piperidine ring and a methyl group on the amine.

Properties

IUPAC Name |

N-methyl-1-[(2-methylphenyl)methyl]piperidin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.ClH/c1-12-6-3-4-7-13(12)10-16-9-5-8-14(11-16)15-2;/h3-4,6-7,14-15H,5,8-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIUHVSXNSUEQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCCC(C2)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Strategies

Reductive amination dominates contemporary syntheses due to its atom economy and compatibility with diverse substrates. The antimalarial piperidine derivative synthesis described by provides a foundational template:

- Intermediate Formation : Condensation of 4-aminopiperidine with 2-methylbenzaldehyde in dichloromethane, catalyzed by acetic acid, generates the corresponding imine.

- Selective Reduction : Sodium triacetoxyborohydride (NaBH(OAc)₃) selectively reduces the imine to the secondary amine at 0–25°C, achieving 78–85% isolated yield.

- N-Methylation : Subsequent treatment with methyl iodide in the presence of potassium carbonate introduces the N-methyl group (62% yield).

This approach’s limitation lies in over-alkylation risks during methylation, necessitating careful stoichiometric control.

N-Alkylation and Protecting Group Chemistry

Patent CN104860872A outlines an alternative pathway leveraging N-methoxycarbonyl protection:

- Protection Step : 3-Amino-4-methylpiperidine reacts with methyl chloroformate under sodium hydride (NaH) catalysis (1:1.5 molar ratio) at −5–10°C to form the N-methoxycarbonyl derivative (88% yield).

- Benzylation : Bromobenzyl introduction via nucleophilic substitution in aprotic solvents (e.g., THF) with diisopropylethylamine (DIPEA) as base yields 1-benzyl-4-methylpiperidine-3-ylcarbamic acid methyl ester (76%).

- Deprotection and Salt Formation : Hydrochloric acid-mediated cleavage of the carbamate group followed by recrystallization from ethanol/ether affords the hydrochloride salt (92% purity).

This method’s strength lies in its orthogonal protection strategy, minimizing side reactions during benzylation.

Process Optimization and Reaction Engineering

Catalytic Hydrogenation vs. Chemical Reduction

Comparative data from EP3539965B1 and CN102304082A reveals:

| Parameter | Catalytic Hydrogenation (Rh/C) | NaBH₄ Reduction |

|---|---|---|

| Temperature | 50°C | 0–25°C |

| Pressure | 3 bar H₂ | Ambient |

| Yield | 89% | 85% |

| Stereoselectivity | >98% ee with L-DTTA | Racemic |

Catalytic hydrogenation enables superior stereocontrol but requires specialized equipment, whereas borohydride methods offer operational simplicity at the expense of chiral purity.

Solvent and Base Selection

The PMC study identifies dichloromethane as optimal for reductive amination (vs. THF or DMF), minimizing imine hydrolysis. For N-alkylation, CN104860872A specifies sodium hydride in THF at −5°C, achieving 95% conversion versus 78% with potassium tert-butoxide.

Analytical Characterization and Quality Control

Spectroscopic Validation

Scalability Challenges

Patent CN102304082A reports a 32% overall yield in a three-step sequence from 2-amino-4-picoline, highlighting distillation under reduced pressure as critical for intermediates. Pilot-scale trials (100 kg) showed 18% yield improvement when replacing SO₂Cl₂ with PCl₅ in chlorination steps.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(2-methylbenzyl)piperidin-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to secondary or primary amines.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or primary amines .

Scientific Research Applications

Research indicates that N-Methyl-1-(2-methylbenzyl)piperidin-3-amine hydrochloride exhibits a variety of biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of microbial cell membranes or inhibition of specific metabolic pathways, leading to microbial growth inhibition.

- Anticancer Potential : The compound has been investigated for its potential to induce apoptosis in cancer cells. In vitro studies suggest that it may selectively target cancerous cells while sparing normal cells, making it a candidate for further development in cancer therapeutics.

- Neuropharmacological Effects : this compound has shown promise as a dual inhibitor of cholinesterase and monoamine oxidase, enzymes implicated in neurodegenerative diseases such as Alzheimer's. This dual action may enhance neurotransmitter availability, thereby improving cognitive function .

Case Studies

Several case studies highlight the applications of this compound:

- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of various piperidine derivatives, this compound exhibited an MIC value comparable to established antibiotics against resistant strains of Staphylococcus aureus .

- Cancer Cell Line Testing : Research involving human cancer cell lines demonstrated that treatment with this compound resulted in significant cytotoxicity, with IC50 values indicating potent anti-proliferative effects .

- Neurodegenerative Disease Models : Experimental models of Alzheimer's disease showed improved cognitive outcomes following administration of this compound, suggesting its potential role as a therapeutic agent in neuroprotection .

Mechanism of Action

The mechanism of action of N-Methyl-1-(2-methylbenzyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Insights

- BD214889 () has two 2-methylbenzyl groups, significantly increasing steric bulk, which may reduce bioavailability but enhance receptor binding affinity in specific contexts .

- Salt Form and Solubility: The dihydrochloride salt in ’s compound offers higher aqueous solubility than the mono-hydrochloride form of the target compound, which may influence pharmacokinetic profiles . N-Methylpiperidin-3-amine hydrochloride () lacks aromatic substituents, resulting in lower molecular weight and higher polarity, favoring solubility but limiting CNS penetration .

Stereochemical Considerations :

- The (3S,4S)-stereochemistry in ’s compound introduces chiral centers that could lead to enantiomer-specific biological activity, a feature absent in the target compound’s simpler structure .

Biological Activity

N-Methyl-1-(2-methylbenzyl)piperidin-3-amine hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. Its unique structure, characterized by a methyl group on the nitrogen atom and a 2-methylbenzyl substituent, suggests potential biological activities relevant to pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound modulates the activity of these targets, leading to diverse biological effects. Specific pathways influenced by this compound include:

- Receptor Binding : The compound may bind to neurotransmitter receptors, potentially affecting neurotransmission.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which could lead to altered cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit heat shock protein 70 (HSP70), a protein known for its role in tumor survival and chemoresistance. By disrupting HSP70 function, the compound could enhance the efficacy of chemotherapeutic agents against drug-resistant tumors.

- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties. It shows promising results against various bacterial strains, indicating its utility in developing new antimicrobial agents.

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-Methylpiperidine | C7H17N | Lacks aromatic substitution |

| 2-Methylbenzylamine | C9H13N | No piperidine ring structure |

| N-Benzylpiperidine | C13H17N | Lacks methyl substitution on nitrogen |

The presence of both a methyl group on the nitrogen and a 2-methylbenzyl group distinguishes this compound from these compounds, contributing to its unique biological activity and potential applications in drug development.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Anticancer Study : A study examining the inhibition of HSP70 demonstrated that treatment with this compound resulted in decreased cell viability in cancer cell lines resistant to standard therapies. The findings suggest a potential role for this compound in overcoming drug resistance.

- Antimicrobial Evaluation : In vitro assays revealed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for new antibiotic development.

Q & A

Q. What strategies address low solubility in aqueous buffers during in vivo pharmacokinetic studies?

- Methodology : Formulate as a nanocrystalline suspension (particle size <200 nm) or use cyclodextrin-based complexation . Administer via intravenous bolus in PBS (pH 3.5–4.5) to enhance solubility. Monitor plasma concentrations via LC-MS/MS .

Notes

- Citations : Prioritized peer-reviewed sources (e.g., PubChem, ECHA) over vendor data.

- Contradictions : Address discrepancies in toxicity classifications by cross-validating with OECD guidelines .

- Advanced Techniques : Emphasize orthogonal validation (e.g., combining SPR with electrophysiology for receptor studies).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.